The compound is classified under purines and their derivatives, which are essential components in biochemistry, particularly in nucleic acid structure and function. It is also categorized as a potential pharmacological agent due to its interactions with various biological targets.
The synthesis of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The general synthetic route includes:
Specific reaction conditions (temperature, solvent choice) and purification methods (chromatography) are critical to achieving high yields and purity of the final product .
The molecular structure of 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be described as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to predict its interaction with enzymes or receptors .
8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione participates in various chemical reactions:
The mechanism of action for 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione primarily involves its role as a phosphodiesterase inhibitor:
Key physical and chemical properties include:
These properties influence its behavior in biological systems and its utility in medicinal chemistry .
8-Bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in several fields:
Research continues to explore its full potential in therapeutic applications .
The compound’s systematic IUPAC name, 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, precisely defines its core structure and substituent positions. Alternative names reflect historical or registry conventions:
Table 1: Key Identifiers and Descriptors
Property | Value/Descriptor |
---|---|
CAS Registry Number | 17801-69-3 |
Molecular Formula | C~9~H~11~BrN~4~O~2~ |
Molar Mass | 287.11 g/mol |
Other Registry Numbers | CID 676617 (PubChem) |
The compound’s commercial availability is documented through specialized chemical suppliers (e.g., Santa Cruz Biotechnology, Matrix Scientific), underscoring its role as a building block for further derivatization [4] [5] [9].
The molecule retains the diheterocyclic fused pyrimidine-imidazole system characteristic of purines, but features critical modifications:
Table 2: Key Structural Parameters and Predicted Effects
Modification Site | Structural Feature | Predicted Physicochemical Effect |
---|---|---|
C8 | Bromine substituent | ↑ Electrophilicity; ↓ LUMO energy; ↑ Polar surface area |
N7 | Ethyl group | ↑ Lipophilicity; ↓ Solubility in water; ↑ Steric hindrance |
N1/N3 | Methyl groups | Stabilization of enol tautomer; ↓ H-bond donor capacity |
Spectroscopic characterization reveals distinctive features:
The synthesis of brominated xanthine derivatives emerged in the mid-20th century as chemists explored purine reactivity. Early routes involved direct bromination of theophylline derivatives using bromine or N-bromosuccinimide. The specific compound 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 17801-69-3) was first reported in the 1970s, evidenced by its registry date [5] [9].
Its significance lies in two domains:
The compound’s melting point (170–173°C) and thermal stability (predicted boiling point 443.2±55.0 °C) reflect its crystalline, high-melting-point nature, consistent with extended hydrogen-bonding networks in the solid state [5]. Contemporary research leverages this scaffold for developing targeted enzyme inhibitors or allosteric modulators, though its direct biological activities remain secondary to its role as a synthetic intermediate in the absence of pharmacological data within the scope of this analysis.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0